methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
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Overview
Description
METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, including an ethoxycarbonyl group, a thienylmethyl group, and a dihydrothiazine ring.
Preparation Methods
The synthesis of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of 4-(ethoxycarbonyl)aniline with 2-thiophenemethyl ketone, followed by cyclization with a thioamide. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can be compared with other thiazine derivatives, such as:
Thiazole: A simpler structure with a five-membered ring, used in various pharmaceuticals and agrochemicals.
Phenothiazine: Known for its use in antipsychotic drugs and as an insecticide.
Benzothiazine: Used in the synthesis of dyes and as a corrosion inhibitor.
The uniqueness of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler thiazine derivatives.
Properties
Molecular Formula |
C20H18N2O5S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-(4-ethoxycarbonylphenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-27-18(24)13-6-8-14(9-7-13)21-20-22(12-15-5-4-10-28-15)17(23)11-16(29-20)19(25)26-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
DNTHDWRMXVDRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CC3=CC=CS3 |
Origin of Product |
United States |
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